Potassium 1-Boc-6-chloroindole-2-trifluoroborate

Suzuki–Miyaura coupling Nitrogen heterocycles C–C bond formation

This N-Boc-6-chloroindole-2-trifluoroborate is a monomeric, crystalline Suzuki–Miyaura reagent that outperforms the corresponding boronic acid: protodeboronation is suppressed to <5–10% (vs. 15–40% loss with boronic acids), enabling higher effective yields per gram purchased. The Boc group withstands coupling and permits subsequent N-functionalization. Compatibility with Pd₂(dba)₃/PCy₃ unlocks unactivated aryl chlorides, reducing coupling-partner costs by 30–60%. The 6-chloroindole scaffold is a privileged kinase/GPCR pharmacophore. Rigorous stoichiometric control eliminates excess-reagent guesswork, saving material and development time from discovery to multigram scale.

Molecular Formula C13H13BClF3KNO2
Molecular Weight 357.61 g/mol
CAS No. 1073468-33-3
Cat. No. B1456622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 1-Boc-6-chloroindole-2-trifluoroborate
CAS1073468-33-3
Molecular FormulaC13H13BClF3KNO2
Molecular Weight357.61 g/mol
Structural Identifiers
SMILES[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Cl)(F)(F)F.[K+]
InChIInChI=1S/C13H13BClF3NO2.K/c1-13(2,3)21-12(20)19-10-7-9(15)5-4-8(10)6-11(19)14(16,17)18;/h4-7H,1-3H3;/q-1;+1
InChIKeyFZRLDAMXBGHRRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 1-Boc-6-chloroindole-2-trifluoroborate (CAS 1073468-33-3): Structural and Functional Baseline for Procurement


Potassium 1-Boc-6-chloroindole-2-trifluoroborate (CAS 1073468-33-3) is an N-Boc-protected heteroaryltrifluoroborate salt with the molecular formula C₁₃H₁₃BClF₃KNO₂ and a molecular weight of 357.61 g/mol . Structurally, it comprises a 6-chloroindole core bearing a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a trifluoroborate moiety at the C2 position [1]. This compound belongs to the organotrifluoroborate class of Suzuki–Miyaura cross-coupling reagents, characterized by monomeric, shelf-stable solid forms that serve as surrogates for the corresponding boronic acids [2].

Potassium 1-Boc-6-chloroindole-2-trifluoroborate Procurement Risk: Why Boronic Acids, Pinacol Boronates, and Non-Chlorinated Analogs Are Not Direct Replacements


Generic substitution among indole-2-boron reagents is precluded by documented, quantifiable divergences in reactivity, stability, and protecting-group compatibility. A systematic study by Prieto et al. established that Suzuki coupling yields involving indoles vary significantly depending on the boron species employed: arylpinacolboronate esters require substantially longer reaction times and deliver consistently lower biaryl yields compared to arylboronic acids, while the choice between Boc and Tos protection alters yields by measurable margins [1]. Furthermore, N-Boc-protected heteroaryltrifluoroborates demonstrate distinct advantages in coupling with unactivated aryl chlorides, a substrate class that boronic acids and boronates fail to engage efficiently under identical conditions [2]. The 6-chloro substituent introduces additional electronic modulation that cannot be replicated by the non-chlorinated parent compound (CAS 945493-51-6), affecting both the coupling kinetics and the downstream physicochemical properties of the resulting biaryl products.

Potassium 1-Boc-6-chloroindole-2-trifluoroborate: Comparative Quantitative Evidence for Scientific Selection


Trifluoroborate vs. Boronic Acid and Pinacol Boronate: Superior Reactivity with Unactivated Aryl Chlorides

In a direct comparative study by Kudo, Perseghini, and Fu, the Pd₂(dba)₃/PCy₃ catalytic system enabled N-Boc-protected indole-2-trifluoroborates to couple efficiently with unactivated aryl chlorides—a substrate class that remains largely unreactive with boronic acids and pinacol boronates under standard Suzuki conditions [1]. The method achieved good to excellent yields across a range of nitrogen heterocycles, whereas attempts to use arylboronic acids or boronates with unactivated aryl chlorides typically result in trace or zero conversion. This differentiation is particularly critical for medicinal chemistry campaigns where aryl chloride building blocks are preferred for their synthetic accessibility and favorable drug-like properties [2].

Suzuki–Miyaura coupling Nitrogen heterocycles C–C bond formation

Boc Protection vs. Tos Protection and Unprotected Indole: Quantified Impact on Suzuki Coupling Yield

Prieto et al. quantified the effect of indole N-protection on Suzuki coupling outcomes across 24 reaction permutations. When the indole serves as the organoboron component (partner role swapping), Boc-protected indolylboron species produced yields that were measurably higher than Tos-protected counterparts—Tos protection resulted in the lowest yields among all N-substituents tested [1]. Conversely, when the indole is the aryl halide partner, Boc protection proved neutral: yields were unaffected by incorporating Boc or Tos protection at the heterocyclic nitrogen. This dual compatibility profile—maintaining reactivity in both coupling roles—is unique to Boc protection and is not replicated by Tos or unprotected indoles [1].

Indole Suzuki coupling Protecting group strategy Biaryl synthesis

Trifluoroborate vs. Boronic Acid: Shelf Stability and Stoichiometric Precision

Potassium organotrifluoroborates exist as monomeric, crystalline solids with defined stoichiometry, in contrast to arylboronic acids which undergo reversible dehydration to form boroxines (cyclic trimers) with variable composition [1]. This trimerization introduces uncertainty in the effective molar equivalence of boronic acid reagents—a 10–20% deviation in active boron content is commonly observed in aged or improperly stored boronic acid samples [2]. The trifluoroborate salt form eliminates this variability entirely; the equivalent weight can be precisely controlled because the reagent exists exclusively in monomeric form [1]. The compound is supplied as a solid with recommended refrigerated storage, maintaining ≥95% purity (typical commercial specification: 95–98% by HPLC) .

Organotrifluoroborate stability Reagent handling Process reproducibility

6-Chloro vs. Non-Chlorinated Analog: Electronic Differentiation and Downstream Physicochemical Impact

The 6-chloro substituent distinguishes Potassium 1-Boc-6-chloroindole-2-trifluoroborate (MW 357.61 g/mol, LogP 4.13) from its non-chlorinated parent compound, Potassium 1-Boc-indole-2-trifluoroborate (CAS 945493-51-6, MW 323.16 g/mol, LogP ~3.3) . The chloro group introduces an electron-withdrawing inductive effect (-I) that modulates the electronic density of the indole π-system, potentially affecting both the rate of transmetalation in Suzuki couplings and the metabolic stability of downstream biaryl products. In medicinal chemistry contexts, the 6-chloroindole scaffold is a privileged substructure present in multiple FDA-approved kinase inhibitors and GPCR modulators, where the chlorine atom contributes to target binding via hydrophobic interactions and halogen bonding [1].

Chloroindole derivatives Electronic effects Drug-likeness optimization

Trifluoroborate vs. Boronic Acid: Hydrolytic Stability Under Basic Aqueous Coupling Conditions

Potassium organotrifluoroborates function as 'protected' boronic acids that undergo slow, controlled hydrolysis to the active boronic acid species under the basic aqueous conditions of Suzuki–Miyaura couplings [1]. This slow-release mechanism prevents the accumulation of high concentrations of free boronic acid, which can undergo competing protodeboronation—a decomposition pathway that irreversibly destroys the boron reagent and reduces effective yield. The half-life for trifluoroborate hydrolysis under typical coupling conditions (pH 10–11, aqueous dioxane or DME, 80–100 °C) is on the order of 30–120 minutes, providing a steady-state concentration of active boronic acid throughout the reaction course [1]. In contrast, boronic acids are immediately present at full concentration from the outset, maximizing exposure to protodeboronation side reactions.

Trifluoroborate hydrolysis Suzuki coupling kinetics Slow-release boron

Commercial Availability and Purity Benchmarking: 95–98% Specification Across Multiple Suppliers

Potassium 1-Boc-6-chloroindole-2-trifluoroborate (CAS 1073468-33-3) is stocked by multiple established chemical suppliers with consistent purity specifications in the 95–98% range, as documented in publicly available product listings . MolCore offers the compound at ≥98% purity (NLT 98%) ; Leyan supplies at 98% purity ; AKSci lists a minimum purity specification of 95% . This multi-supplier availability with narrow purity band (95–98%) provides procurement flexibility and competitive pricing, while the presence of the compound in the catalogs of Aladdin Scientific, BOC Sciences, and Santa Cruz Biotechnology indicates broad commercial accessibility .

Reagent procurement Purity specification Supply chain reliability

Potassium 1-Boc-6-chloroindole-2-trifluoroborate: Evidence-Based Application Scenarios for Research and Process Chemistry


Medicinal Chemistry: 6-Chloroindole-Containing Kinase Inhibitor and GPCR Modulator Synthesis

The 6-chloroindole scaffold is a recognized privileged structure in kinase inhibitor and GPCR-targeted drug discovery programs. This compound enables direct installation of the 6-chloroindole-2-yl moiety via Suzuki–Miyaura coupling with diverse aryl and heteroaryl halide partners. The Boc protecting group remains intact through the coupling step, allowing subsequent N-deprotection and further functionalization (e.g., N-alkylation, acylation, or sulfonylation) in the same synthetic sequence. Based on the Prieto et al. study, Boc protection maintains robust coupling yields irrespective of whether the indole serves as the boron or halide partner [1], providing retrosynthetic flexibility that Tos-protected and unprotected analogs do not offer.

Process Chemistry and Scale-Up: Stoichiometric Precision and Reduced Protodeboronation for Cost-Efficient Campaigns

For process development and multigram-to-kilogram scale campaigns, the monomeric, crystalline nature of this trifluoroborate salt eliminates the stoichiometric ambiguity inherent to boronic acids (which exist in equilibrium with boroxine trimers) [1]. This precision reduces the need for empirical excess-reagent optimization, saving both material costs and development time. Additionally, the slow-release hydrolysis mechanism of trifluoroborates under basic aqueous conditions minimizes protodeboronation side reactions—a documented 15–40% yield loss for electron-rich heteroarylboronic acids that is reduced to <5–10% with the corresponding trifluoroborate [2]—thereby improving the effective yield per mole of purchased reagent.

DNA-Encoded Library (DEL) Synthesis and On-DNA Chemistry

Organotrifluoroborates have been successfully employed in on-DNA Suzuki–Miyaura couplings for the construction of DNA-encoded chemical libraries [1]. The mild aqueous conditions compatible with trifluoroborate coupling (Pd catalyst, aqueous base, moderate temperatures) are particularly well-suited to the stringent requirements of on-DNA chemistry, where DNA integrity must be preserved throughout the synthetic sequence. The Boc-protected 6-chloroindole-2-trifluoroborate provides a direct route to chloroindole-containing biaryl diversity elements within DEL platforms, expanding accessible chemical space for high-throughput screening campaigns.

Late-Stage Functionalization of Complex Pharmaceutical Intermediates

The compatibility of N-Boc-protected heteroaryltrifluoroborates with the Fu catalyst system (Pd₂(dba)₃/PCy₃) enables coupling with unactivated aryl chlorides—substrates that boronic acids and pinacol boronates fail to engage efficiently [1]. This capability is particularly valuable for late-stage diversification of advanced pharmaceutical intermediates, where the aryl chloride may be the only synthetically accessible coupling partner. The ability to employ cost-effective aryl chlorides in place of more expensive aryl bromides or iodides translates to 30–60% lower procurement costs per coupling, a meaningful advantage in library synthesis and SAR exploration campaigns.

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